N-(3-chloro-4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClFN3O3S2 and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1. Heterocyclic Analogues for Improved Metabolic Stability
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the examination of various 6,5-heterocycles, including analogues of benzothiazole, to improve metabolic stability. These studies showcase the synthesis strategies aimed at enhancing drug properties by modifying the heterocyclic core of molecules related to the query compound (Stec et al., 2011).
2. Anticancer and Antimicrobial Activities
Sulfonamide derivatives have been synthesized for evaluating their anticancer and antimicrobial activities. For instance, novel sulfonamide derivatives showed potent activity against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Ghorab et al., 2015).
3. Antimicrobial Activity of Sulfide and Sulfone Derivatives
A series of sulfide and sulfone derivatives related to the query compound were synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. This research emphasizes the role of structural modifications in enhancing biological activities (Badiger et al., 2013).
Biological Applications
1. Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide were synthesized and assessed for their anti-inflammatory activity. This research provides insights into the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
2. Anticonvulsant Agents
The synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety, evaluated for their anticonvulsant activity, showcases the potential of these molecules in developing treatments for epilepsy and related disorders (Farag et al., 2012).
3. Antimalarial and COVID-19 Drug Applications
Investigations into the antimalarial activity of sulfonamide derivatives and their potential utility as COVID-19 drugs underline the versatility of these compounds in addressing various global health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S2/c18-14-8-11(6-7-15(14)19)20-16(23)9-12-10-26-17(21-12)22-27(24,25)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHAJUEGONEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.